Anethole trithione

Description

Anethole trithione (ATT) appears to have a broad range of unique functions, from increasing salivary secretion to help treat xerostomia, to demonstrating an ability to inhibit carcinogenesis by increasing the activity of electrophile detoxification enzymes, and even being used as an adjunctive therapy for cholecystitis, gallstone, indigestion, and acute/chronic hepatitis and is marketed in certain countries like France, Germany, and China. Unfortunately, many of the specific mechanisms of action to these activities have yet to be formally elucidated, which means that while studies are ongoing, ATT itself is not necessarily formally indicated for many of these aforementioned functions at this time and is only used in limited regions around the world.

Anetholtrithion is a substituted dithiolthione and analog of chemopreventive agent oltipraz. this compound is a bile secretion-stimulating drug that restores salivation and relieves the discomfort of dry mouth in chemotherapy-induced xerostomia. In addition, this agent has exhibited chemopreventive properties. The mechanism of action for the chemopreventive and xerostomia properties have not been fully elucidated.

Choleretic used to allay dry mouth and constipation due to tranquilizers.

a hydrogen sulfide-releasing compound with cardioprotective activity

Structure

3D Structure

Propriétés

IUPAC Name |

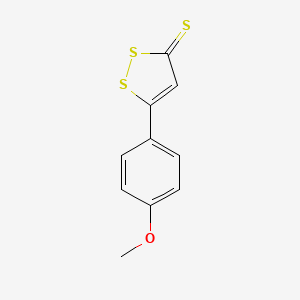

5-(4-methoxyphenyl)dithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS3/c1-11-8-4-2-7(3-5-8)9-6-10(12)14-13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLIZBIRMBGUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=S)SS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046651 | |

| Record name | Anethole trithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-11-6 | |

| Record name | 5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anetholtrithion [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anethole trithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anethole trithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANETHOLTRITHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUY32964DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anethole Trithione's Sialogogue Effect: A Deep Dive into its Mechanism of Action in Salivary Glands

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Anethole (B165797) trithione (ATT), a sulfur-containing compound, has demonstrated notable efficacy in alleviating xerostomia, or dry mouth, by stimulating salivary secretion. This technical guide synthesizes the current understanding of the multifaceted mechanism of action of anethole trithione within the salivary glands. The document elucidates its influence on cholinergic pathways, its potent antioxidant and cytoprotective effects mediated through the Nrf2/ARE pathway and glutathione (B108866) synthesis, and its impact on sensory neuropeptides. Quantitative data from key studies are presented in tabular format for comparative analysis, and detailed experimental protocols are provided for critical methodologies. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to offer a clear and comprehensive overview of the intricate processes involved.

Introduction

Xerostomia, the subjective sensation of dry mouth, is a prevalent and often debilitating condition arising from salivary gland hypofunction. It can be a consequence of various factors, including medication side effects, autoimmune diseases such as Sjögren's syndrome, and radiation therapy for head and neck cancers.[1][2] this compound, initially recognized for its choleretic properties, has emerged as a significant therapeutic agent for xerostomia due to its sialogogue effects.[3][4][5] This document provides a detailed exploration of the molecular and cellular mechanisms underpinning the action of this compound on salivary glands.

Cholinergic System Modulation

The parasympathetic nervous system, primarily through the release of acetylcholine (B1216132) and its action on muscarinic acetylcholine receptors (mAChRs), is the principal driver of salivary secretion.[4] this compound's influence on this pathway is a cornerstone of its sialogogue activity.

Upregulation of Muscarinic Acetylcholine Receptors

Chronic administration of this compound has been shown to increase the number of mAChRs in the salivary glands.[6][7] This upregulation enhances the sensitivity of acinar cells to acetylcholine, leading to a more robust secretory response upon stimulation.[1][2] In a study involving rats, chronic treatment with this compound resulted in a significant increase in the number of muscarinic acetylcholine receptors in the submaxillary gland, which correlated with enhanced salivary secretion induced by both electrical stimulation of the parasympathetic nerve and the muscarinic agonist pilocarpine (B147212).[7][8] This suggests that this compound primes the salivary glands to respond more effectively to parasympathetic signals.

While this compound itself does not directly bind to muscarinic receptors as an agonist, it appears to stimulate post-receptor signaling pathways, enhancing the overall cholinergic and adrenergic responsiveness.[9][10] This post-receptor effect may contribute to the increased intracellular calcium concentration ([Ca2+]i) observed after stimulation with cholinergic agents like carbachol.[9]

Antioxidant and Cytoprotective Mechanisms

Oxidative stress is a known contributor to salivary gland dysfunction. This compound exhibits potent antioxidant properties that protect salivary gland cells from damage and help maintain their secretory capacity.

Induction of Glutathione Synthesis

This compound is known to increase the levels of glutathione (GSH), a critical intracellular antioxidant.[6][11] It achieves this by upregulating enzymes involved in GSH biosynthesis, such as glutamylcysteine synthetase.[1] In cultured astroglial cells, this compound was shown to increase both intracellular and extracellular glutathione content, a protective effect that was abolished by the glutathione synthesis inhibitor buthionine sulfoximine.[11] While this study was not in salivary gland cells, the fundamental mechanism of stimulating glutathione synthesis is likely conserved and contributes to its protective effects in various tissues.[12]

Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). There is evidence to suggest that the stimulatory effect of this compound on salivary glands may be dependent on the Nrf2 pathway.[13] Activation of the Nrf2 pathway can attenuate age-related increases in oxidative stress and the manifestation of aging phenotypes in submandibular glands.[13][14] By activating Nrf2, this compound likely enhances the expression of phase II detoxifying enzymes and antioxidant proteins, thereby protecting salivary gland cells from oxidative damage and preserving their function.

Modulation of Sensory Neuropeptides

Sensory nerves within the salivary glands release neuropeptides that can influence salivary secretion. Chronic treatment with this compound has been shown to increase the concentration of substance P (SP) and alpha-calcitonin gene-related peptide (α-CGRP) in human saliva.[5][15] A significant positive correlation has been observed between the increase in salivary volume and the concentrations of these neuropeptides, suggesting their involvement in the sialogogue effect of this compound.[5]

Quantitative Data from Key Studies

The following tables summarize quantitative data from pivotal studies investigating the effects of this compound on salivary gland function.

Table 1: Effect of this compound on Salivary Flow Rate in Patients with Xerostomia [3]

| Treatment Group | Time Point | Non-stimulated Salivary Flow Rate (mL/10 min) | Stimulated Salivary Flow Rate (mL/10 min) |

| This compound | Baseline | 0.76 ± 0.41 | 5.18 ± 3.02 |

| 2 weeks | 1.54 ± 1.33 | 9.07 ± 4.10 | |

| Control (Artificial Saliva) | Baseline | - | - |

| 2 weeks | Almost constant | Almost constant | |

| *P<0.05 compared to baseline |

Table 2: Effect of this compound on Salivary Neuropeptide Concentrations in Humans [5]

| Neuropeptide | Day 1 (pg/mL) | Day 13 (pg/mL) | Day 14 (pg/mL) |

| Substance P-IS | 19.9 ± 1.9 | 25.3 ± 1.6 | 25.8 ± 1.7 |

| α-CGRP-IS | 27.7 ± 4.7 | - | 39.9 ± 4.7 |

| Significant increase compared to Day 1 |

Experimental Protocols

Animal Studies for Salivary Secretion and Receptor Binding

-

Animal Model: Male Wistar rats.

-

Drug Administration: this compound administered orally once daily for a specified period (e.g., 7 days).

-

Salivary Secretion Measurement: Rats are anesthetized, and the parasympathetic nerve innervating the submaxillary gland is electrically stimulated. Saliva is collected from the oral cavity and the volume is measured. Alternatively, a muscarinic agonist like pilocarpine is injected to induce salivation.

-

Muscarinic Receptor Binding Assay: Submaxillary glands are dissected and homogenized. The membrane fraction is isolated by centrifugation. Radioligand binding assays are performed using a specific muscarinic antagonist radioligand (e.g., [3H]quinuclidinyl benzilate) to determine the number of muscarinic receptors. Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., atropine).

Human Clinical Trials for Xerostomia

-

Study Population: Patients with symptomatic hyposalivation (xerostomia) due to various causes (e.g., senile hypofunction, medication-induced, post-radiation therapy).

-

Intervention: Administration of this compound tablets (e.g., 25 mg three times daily) for a defined period (e.g., 2-4 weeks).

-

Salivary Flow Rate Measurement: Both non-stimulated and stimulated (e.g., with citric acid) whole saliva is collected over a specific time period (e.g., 10 minutes) and the volume is measured.

-

Subjective Symptom Assessment: Patients' subjective improvement in oral discomfort and dryness is evaluated using questionnaires or visual analog scales.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and a conceptual experimental workflow for investigating the effects of this compound.

Caption: this compound's multifaceted mechanism in salivary gland cells.

Caption: A conceptual workflow for investigating this compound's effects.

Conclusion

The mechanism of action of this compound in salivary glands is complex and multifaceted, extending beyond a simple secretagogue effect. Its ability to upregulate muscarinic acetylcholine receptors enhances the responsiveness of salivary glands to cholinergic stimulation. Concurrently, its potent antioxidant properties, mediated through the induction of glutathione synthesis and activation of the Nrf2 pathway, protect the glandular tissue from oxidative damage, thereby preserving its secretory function. The modulation of sensory neuropeptides further contributes to its overall sialogogue effect. This comprehensive understanding of this compound's mechanism of action provides a solid foundation for its clinical application in the management of xerostomia and for the development of novel therapeutic strategies targeting salivary gland hypofunction.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | C10H8OS3 | CID 2194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Treatment of xerostomia with the bile secretion-stimulating drug this compound: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Enhancement of salivary secretion and neuropeptide (substance P, alpha-calcitonin gene-related peptide) levels in saliva by chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Chronic this compound treatment enhances the salivary secretion and increases the muscarinic acetylcholine receptors in the rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancement of salivary secretion by chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of chronic this compound and amitriptyline treatment on rat parotid gland signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute effects of a possible sialogogue, this compound, in rat parotid glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anethole dithiolethione, a putative neuroprotectant, increases intracellular and extracellular glutathione levels during starvation of cultured astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anethole dithiolethione prevents oxidative damage in glutathione-depleted astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NRF2 pathway activation by KEAP1 inhibition attenuates the manifestation of aging phenotypes in salivary glands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NRF2 pathway activation by KEAP1 inhibition attenuates the manifestation of aging phenotypes in salivary glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Synthesis and Purification of Anethole Trithione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethole (B165797) trithione, a dithiole-thione derivative, is a pharmacologically significant compound with applications in managing xerostomia and potential as a chemopreventive agent. This technical guide provides a comprehensive overview of its synthesis and purification methods, tailored for professionals in research and drug development. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a thorough understanding of the manufacturing and purification of this active pharmaceutical ingredient.

Introduction

Anethole trithione, chemically known as 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione, is a synthetic organosulfur compound. It is primarily recognized for its secretagogue activity, stimulating salivary and biliary secretions. This property has led to its clinical use in treating dry mouth (xerostomia). Furthermore, ongoing research is exploring its potential in cancer chemoprevention.

This guide details the prevalent methods for the synthesis of this compound, focusing on the direct thionation of anethole. It also provides in-depth protocols for its purification to achieve the high purity required for pharmaceutical applications.

Synthesis of this compound

The primary industrial synthesis of this compound involves the direct reaction of anethole (p-propenylanisole) with elemental sulfur. This process is typically carried out in a high-boiling solvent to facilitate the reaction, which requires elevated temperatures.

Reaction Scheme

The overall reaction for the synthesis of this compound from anethole and sulfur is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on established industrial methods for the synthesis of this compound[1]:

Materials:

-

p-Propenylanisole (Anethole)

-

Sulfur powder

-

N,N-Dimethylformamide (DMF)

-

Xylene

-

Activated carbon

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a suitable reactor, charge N,N-dimethylformamide (DMF), p-propenylanisole, and sulfur powder.

-

Reaction: Heat the mixture to a temperature of 145-150°C and maintain this temperature for 1-1.5 hours with stirring.

-

Solvent Recovery: After the reaction is complete, cool the mixture to approximately 90-95°C. Concentrate the mixture under reduced pressure to recover the DMF.

-

Initial Purification: To the residue, add xylene and activated carbon. Heat the mixture to 95-110°C for 30-45 minutes for decolorization.

-

Crystallization and Isolation of Crude Product: Filter the hot solution to remove the activated carbon. Allow the filtrate to cool, inducing crystallization of the crude this compound. Isolate the crystals by centrifugation.

-

Final Purification: The crude product is subjected to a second decolorization step with activated carbon in xylene under the same conditions as the initial purification.

-

Washing and Drying: After filtration and crystallization, the purified crystals are washed sequentially with water and ethanol. The final product is then dried to yield the this compound fine product.

Quantitative Data for Synthesis

The following table summarizes the quantitative data from representative examples of this compound synthesis[1]:

| Parameter | Example 1 | Example 2 | Example 3 |

| Reactants | |||

| p-Propenylanisole | 40 kg | 40 kg | 40 kg |

| Sulfur Powder | 38 kg | 38 kg | 36 kg |

| Solvents | |||

| N,N-Dimethylformamide (DMF) | 200 L | 200 L | 200 L |

| Xylene (for decolorization) | 127 kg | 127 kg | 127 kg |

| Reaction Conditions | |||

| Temperature | 150 °C | 150 °C | 145 °C |

| Time | 1 hour | 1 hour | 1.5 hours |

| Purification | |||

| Activated Carbon | 6 kg | 6 kg | 6 kg |

| Results | |||

| Yield of Dry Product | 17.1 kg (26.4%) | 16.6 kg (25.9%) | - |

| Purity | 99.5% | 99.3% | - |

Purification of this compound

High purity of this compound is crucial for its use as an active pharmaceutical ingredient. The primary methods of purification are recrystallization and decolorization with activated carbon.

Recrystallization

Recrystallization is a key step to remove impurities and obtain a product with the desired crystalline form.

Materials:

-

Crude this compound

-

Butyl Acetate (B1210297)

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot butyl acetate.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Isolation: Collect the orange-colored prismatic crystals by filtration.

-

Drying: Dry the crystals under vacuum.

Column Chromatography

While not the primary industrial method, column chromatography can be employed for further purification or for the isolation of minor impurities for analytical purposes.

Typical Conditions:

-

Stationary Phase: Silica gel

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is generally effective. The exact ratio would need to be determined by thin-layer chromatography (TLC) analysis.

Impurity Profile

Typical commercial specifications for this compound require a high purity, generally in the range of 98.0% to 102.0%. Known impurities that can arise from the synthesis and degradation include:

-

Anisole

-

Unreacted anethole

-

Sulfur-containing oligomers

-

Desulfurized analogs

-

Residual solvents

Individual unspecified impurities are typically limited to 0.5% or less.

Synthesis of Desmethyl this compound (ATX)

Desmethyl this compound (ATX), or 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, is a metabolite of this compound and a compound of interest for further derivatization.

Reaction Scheme

Caption: Synthesis of Desmethyl this compound (ATX) from this compound (ATT).

Detailed Experimental Protocol

The following protocol describes the synthesis of ATX from this compound[2]:

Materials:

-

This compound (ATT)

-

Anhydrous Pyridine Hydrochloride

-

Ethyl Acetate

-

Deionized Water

-

Sodium Sulfate (Na₂SO₄)

-

Activated Carbon

Procedure:

-

Reaction Setup: In a round-bottomed flask, combine this compound and anhydrous pyridine hydrochloride.

-

Reaction: Heat the mixture to 220°C for 30 minutes under a nitrogen atmosphere.

-

Workup: Cool the reaction mixture to room temperature. Add ethyl acetate and water, and stir the mixture for 30 minutes at 50°C.

-

Extraction: Separate the organic layer, wash it three times with water, and dry it over anhydrous sodium sulfate.

-

Decolorization: Decolorize the solution with activated carbon overnight.

-

Isolation: Filter the mixture and concentrate the filtrate to yield the final product.

Quantitative Data for ATX Synthesis

| Parameter | Value |

| Reactants | |

| This compound (ATT) | 20.00 g (83.20 mmol) |

| Anhydrous Pyridine Hydrochloride | 57.80 g (0.50 mol) |

| Solvents | |

| Ethyl Acetate | 200 mL |

| Water | 200 mL |

| Reaction Conditions | |

| Temperature | 220 °C |

| Time | 30 minutes |

Experimental Workflows

This compound Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Desmethyl this compound (ATX) Synthesis Workflow

Caption: Workflow for the synthesis of Desmethyl this compound (ATX).

Conclusion

The synthesis of this compound via the direct thionation of anethole with elemental sulfur is a well-established industrial process. The purification of the crude product through decolorization and recrystallization is critical to achieving the high purity required for pharmaceutical applications. This guide provides detailed protocols and quantitative data to aid researchers and professionals in the development and manufacturing of this compound. The provided workflows offer a clear visual representation of the key steps involved in its synthesis and purification.

References

The Pharmacokinetic Profile of Anethole Trithione in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of anethole (B165797) trithione (ATT), a compound investigated for its therapeutic potential in various conditions. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development efforts.

Introduction

Anethole trithione (ATT) is a sulfur-containing compound that has demonstrated a range of pharmacological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is fundamental for predicting its pharmacokinetic behavior in humans and for designing effective and safe therapeutic regimens. This guide synthesizes the current knowledge on the preclinical pharmacokinetics of ATT, with a focus on quantitative data and experimental protocols.

Quantitative Pharmacokinetic Data

The oral bioavailability of this compound is influenced by its formulation. Due to its lipophilic nature and poor water solubility, various formulation strategies have been explored to enhance its absorption. The following tables summarize the available pharmacokinetic data for ATT and its primary metabolite, 4-hydroxy-anethole trithione (ATX), in preclinical models.

Table 1: Pharmacokinetic Parameters of this compound (ATT) in Rabbits Following Oral Administration of Different Formulations

| Formulation | Tmax (h) | Cmax (ng/mL) | AUC(0-∞) (ng·h/mL) | Relative Bioavailability (%) |

| Tablets | - | - | - | 100 (Reference) |

| SMEDDS | - | - | - | 250[1] |

Note: Specific values for Tmax, Cmax, and AUC were not provided in the available literature, but significant differences were reported between the two formulations.

Table 2: Pharmacokinetic Parameters of the Metabolite 4-hydroxy-anethole trithione (ATX) in Rats Following Administration of an ATX-Prodrug (ATXP)

| Administration Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | AUC(0-∞) (ng·h/mL) |

| Intravenous (of ATXP) | - | ~0.08 | - | - | - |

| Oral (of ATXP) | - | - | 3326.30 ± 566.50 | 3927.40 ± 321.50 | 4579.0 ± 756.30 |

Note: This data pertains to the active metabolite ATX after administration of its prodrug, ATXP, and not this compound itself.

Table 3: Clearance of this compound (ATT) in Rats

| Administration Route | Formulation | Clearance (L/h/kg) |

| Oral | Aqueous Suspension | ~113.20 ± 52.37 |

Metabolic Pathways

This compound undergoes extensive metabolism, primarily in the liver. The main metabolic transformations involve O-demethylation and S-oxidation.

Metabolic Transformation of this compound

The metabolic pathway of this compound is initiated by two primary oxidative reactions. The first is the O-demethylation of the methoxy (B1213986) group, which leads to the formation of the active metabolite 4-hydroxy-anethole trithione (ATX). The second is the oxidation of the thione sulfur, resulting in an S-oxide. These initial metabolites can undergo further transformations.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical pharmacokinetic studies. The following sections outline the methodologies employed in the characterization of this compound's pharmacokinetic profile.

Animal Models

-

Rats: Male Sprague-Dawley rats are commonly used. For studies involving lipid-based formulations, rats are often fasted overnight prior to drug administration to minimize variability in gastrointestinal conditions.

-

Rabbits: New Zealand white rabbits have been utilized for comparative bioavailability studies of different oral formulations.

Drug Administration

-

Oral Administration: For oral studies, this compound is typically administered via oral gavage. Formulations have included aqueous suspensions, solutions in cyclodextrin, and lipid-based systems such as self-microemulsifying drug delivery systems (SMEDDS).

-

Intravenous Administration: While data for intravenous administration of ATT is limited in the available literature, it is a critical component for determining absolute bioavailability. Typically, the drug would be dissolved in a suitable vehicle and administered via a cannulated vein.

Sample Collection and Processing

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats). The samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Plasma is separated from the blood cells by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method

A validated high-performance liquid chromatography (HPLC) method is commonly used for the quantification of this compound and its metabolites in plasma.

-

Chromatographic System: A typical HPLC system consists of a pump, an autosampler, a column oven, and a UV or mass spectrometric detector.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is generally used for separation.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water is used as the mobile phase. The exact ratio can be optimized to achieve good separation.

-

Flow Rate: A constant flow rate is maintained throughout the analysis.

-

Detection: UV detection at a specific wavelength or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.

-

-

Sample Preparation: A liquid-liquid extraction or protein precipitation step is typically employed to extract the analytes from the plasma matrix and remove interfering substances. An internal standard is added to the samples to ensure accuracy and precision.

Experimental and Logical Workflows

Visualizing the workflow of a preclinical pharmacokinetic study can aid in understanding the sequence of events and the relationship between different experimental stages.

General Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study, from the initial stages of animal preparation to the final data analysis.

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by rapid metabolism and formulation-dependent oral bioavailability. The primary metabolic pathways involve O-demethylation and S-oxidation, leading to the formation of several metabolites, including the active 4-hydroxy-anethole trithione. While some pharmacokinetic parameters have been reported, particularly for novel formulations and the primary metabolite, a comprehensive dataset for this compound itself, especially following intravenous administration, remains to be fully elucidated in the public domain. This guide provides a foundational understanding of the current state of knowledge and highlights the need for further studies to fully characterize the ADME properties of this compound. The detailed methodologies and workflows presented herein offer a framework for designing and conducting future preclinical pharmacokinetic investigations of this compound.

References

Anethole Trithione: A Slow-Releasing Hydrogen Sulfide Donor for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797) trithione (ATT), a sulfur-containing heterocyclic compound, has garnered significant attention in the scientific community for its role as a slow-releasing hydrogen sulfide (B99878) (H₂S) donor. H₂S, once known only for its toxicity, is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a vital role in a multitude of physiological and pathological processes. Unlike rapid H₂S donors such as sodium hydrosulfide (B80085) (NaHS), which cause a sudden and transient spike in H₂S levels, ATT provides a sustained release, more closely mimicking endogenous H₂S production. This characteristic makes ATT a valuable tool for both research and therapeutic development, offering a more controlled and physiologically relevant modulation of H₂S-dependent pathways.

This technical guide provides a comprehensive overview of the core mechanisms of ATT as a slow-releasing H₂S donor, detailing its mechanism of action, experimental protocols for its study, and its impact on key signaling pathways.

Mechanism of H₂S Release from Anethole Trithione

The release of hydrogen sulfide from this compound is not a simple spontaneous process but rather a complex metabolic activation. The primary mechanism involves enzymatic activity within the liver, and it can also be triggered by reactive oxygen species (ROS).

Enzymatic Release in the Liver

The predominant pathway for H₂S generation from ATT is through metabolism by cytochrome P450 (CYP) dependent monooxygenases located in liver microsomes.[1] This process is dependent on the presence of NADPH as a cofactor.[1] The metabolic cascade involves several steps:

-

Initial Metabolism of ATT: this compound is first metabolized to its active metabolite, anetholedithiolone (ADO). Studies have shown that ADO is a more potent H₂S donor than ATT itself.[1]

-

CYP-Mediated Oxidation: Microsomal monooxygenases catalyze the S-oxidation of the dithiolethione ring.[2]

-

Hydrolytic Cleavage: Following oxidation, the heterocyclic structure undergoes hydrolytic cleavage, leading to the slow and sustained release of H₂S.[2]

This enzymatic process underscores the "slow-release" nature of ATT, as it is dependent on metabolic conversion.

ROS-Triggered Release

In addition to enzymatic metabolism, H₂S release from ATT can be initiated by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[2] This mechanism is particularly relevant in pathological conditions where there is an overproduction of ROS, such as in cancer cells. The oxidation of ATT by ROS facilitates the subsequent hydrolysis and release of H₂S.[2]

Quantitative Data on H₂S Release

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of this compound as an H₂S donor.

Measurement of H₂S Release

1. Methylene (B1212753) Blue Assay (Adapted for ATT)

The methylene blue assay is a widely used colorimetric method for the quantification of sulfide in aqueous solutions.

-

Principle: In an acidic environment, sulfide reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form the stable blue dye, methylene blue. The absorbance of the resulting solution is proportional to the sulfide concentration.[3]

-

Reagents:

-

Zinc acetate (B1210297) (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate (B86663) (20 mM in 7.2 M HCl)

-

Ferric chloride (30 mM in 1.2 M HCl)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

This compound solution (prepared in a suitable solvent like DMSO)

-

(If applicable) Rat liver microsomes and NADPH

-

-

Protocol:

-

In a sealed vial, add the desired concentration of this compound to the phosphate buffer.

-

If studying enzymatic release, add rat liver microsomes and NADPH to the buffer.

-

Incubate the reaction mixture at 37°C for the desired time points.

-

At each time point, take an aliquot of the reaction mixture and add it to a tube containing zinc acetate to trap the H₂S as zinc sulfide (ZnS).

-

Add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the ferric chloride solution.

-

Allow the color to develop for at least 20 minutes at room temperature.

-

Measure the absorbance of the solution at a wavelength of 665-670 nm using a spectrophotometer.[5]

-

Quantify the H₂S concentration by comparing the absorbance to a standard curve prepared with known concentrations of NaHS.

-

2. Amperometric H₂S Measurement (Adapted for ATT)

Amperometric sensors provide a real-time measurement of H₂S concentration.

-

Principle: An H₂S-selective electrode measures the current generated by the electrochemical oxidation of H₂S at the electrode surface. This current is directly proportional to the H₂S concentration.[6]

-

Equipment and Reagents:

-

Amperometric H₂S sensor and meter (e.g., from World Precision Instruments or Unisense)

-

Calibration solution (NaHS of known concentration)

-

Phosphate buffer (deoxygenated)

-

This compound solution

-

(If applicable) Rat liver microsomes and NADPH

-

-

Protocol:

-

Calibrate the H₂S sensor according to the manufacturer's instructions using standard solutions of NaHS.

-

In a sealed reaction vessel, add deoxygenated phosphate buffer.

-

If studying enzymatic release, add rat liver microsomes and NADPH.

-

Immerse the calibrated H₂S sensor in the solution and allow the baseline reading to stabilize.

-

Inject the this compound solution into the vessel.

-

Record the sensor's current output over time to obtain a real-time profile of H₂S release.

-

Experimental Workflow for Studying ATT in a Lipotoxicity Model

This workflow describes an in vivo study to investigate the protective effects of ATT-derived H₂S against high-fat diet-induced lipotoxicity.[7][8]

-

Model: Male Syrian golden hamsters.[8]

-

Diet: High-fat diet (HFD) to induce lipotoxicity.

-

Treatment: this compound administered orally daily for a specified period (e.g., 4 weeks).

-

Experimental Groups:

-

Control (standard diet)

-

HFD + Vehicle

-

HFD + ATT (different dose levels)

-

-

Endpoint Analysis:

-

Lipid Profiling: Liver tissue is collected, and fatty acid profiles are analyzed by gas chromatography-mass spectrometry (GC-MS).

-

Gene Expression Analysis: RNA is extracted from liver tissue, and the expression of genes involved in fatty acid metabolism is quantified using real-time quantitative PCR (RT-qPCR).

-

Histological Analysis: Liver sections are stained to assess lipid accumulation and tissue damage.

-

Experimental Workflow for Studying ATT in an Oral Cancer Model

This workflow outlines an in vitro study to assess the anti-cancer effects of ATT-derived H₂S on an oral cancer cell line.[1][9]

-

Cell Line: Human oral squamous carcinoma cell line (e.g., Ca9-22).[1][9]

-

Treatment: this compound at various concentrations.

-

Assays:

-

Cell Viability/Proliferation: MTT assay to measure metabolic activity.

-

Cytotoxicity: LDH assay to measure membrane damage.

-

Apoptosis: Flow cytometry with Annexin V/Propidium Iodide staining.

-

Signaling Pathway Analysis: Western blotting to detect key proteins in pathways like NF-κB and Nrf2.

-

Signaling Pathways Modulated by this compound-Derived H₂S

This compound, through the slow release of H₂S, modulates several critical signaling pathways involved in cellular stress responses, inflammation, and apoptosis.

The Nrf2/Keap1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. H₂S released from ATT can activate this pathway through the S-sulfhydration of specific cysteine residues on Keap1, notably Cys151.[10][11] This modification leads to a conformational change in Keap1, causing it to release Nrf2.[10] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.

The NF-κB Inflammatory Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes. H₂S has been shown to inhibit the activation of the NF-κB pathway.[12] While the precise mechanism of H₂S-mediated inhibition can vary, it often involves the suppression of IKK activity or the prevention of IκBα degradation.

Conclusion

This compound stands out as a promising slow-releasing hydrogen sulfide donor with significant potential for therapeutic applications. Its unique mechanism of H₂S release, primarily through hepatic metabolism, allows for a sustained and controlled elevation of H₂S levels, avoiding the sharp peaks associated with sulfide salts. The ability of ATT-derived H₂S to modulate key signaling pathways, such as activating the Nrf2 antioxidant response and inhibiting NF-κB-mediated inflammation, provides a strong rationale for its investigation in a variety of disease models, including those involving oxidative stress, inflammation, and metabolic dysregulation. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further explore the multifaceted roles of this compound and its potential as a novel therapeutic agent. Continued research into the quantitative kinetics of H₂S release and the downstream effects on various signaling cascades will be crucial in fully realizing the therapeutic promise of this intriguing compound.

References

- 1. Anethole induces anti-oral cancer activity by triggering apoptosis, autophagy and oxidative stress and by modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of signature cancer-related genes in oral cancer cells (Ca9-22) by anethole treatment: Insights into therapeutic potential | PLOS One [journals.plos.org]

- 3. aquaphoenixsci.com [aquaphoenixsci.com]

- 4. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Modified methylene blue method for measurement of hydrogen sulfide level in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Slow-Release H2S Donor Anethole Dithiolethione Protects Liver From Lipotoxicity by Improving Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Hamster Model of Diet-Induced Obesity for Preclinical Evaluation of Anti-Obesity, Anti-Diabetic and Lipid Modulating Agents | PLOS One [journals.plos.org]

- 9. Modulation of signature cancer-related genes in oral cancer cells (Ca9-22) by anethole treatment: Insights into therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

Anethole Trithione Derivatives: A Technical Guide to Chemical Properties and Pharmacological Actions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethole (B165797) trithione (ATT), a dithiole-thione organosulfur compound, and its derivatives represent a class of molecules with significant therapeutic potential. Initially recognized for its choleretic and sialogogue properties, research has expanded to uncover its hepatoprotective, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the chemical properties, synthesis, and pharmacological activities of anethole trithione and its key derivatives. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the primary signaling pathways modulated by these compounds. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of this promising class of therapeutic agents.

Introduction

This compound, chemically known as 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione, is the parent compound of a series of derivatives that have garnered interest in medicinal chemistry. Its primary clinical application has been in the treatment of xerostomia (dry mouth).[1] However, its poor aqueous solubility and rapid metabolism have prompted the development of derivatives and prodrugs to enhance its bioavailability and therapeutic efficacy.[2][3]

The pharmacological effects of this compound are multifaceted, largely attributed to its ability to modulate cellular redox homeostasis and specific signaling pathways. It is known to increase levels of glutathione (B108866) (GSH), a critical endogenous antioxidant, and to upregulate the expression of muscarinic acetylcholine (B1216132) receptors, which are crucial for salivary secretion.[1][4] This guide will delve into the chemical characteristics that define ATT and its derivatives, the methods for their synthesis and analysis, and the molecular mechanisms that underpin their therapeutic effects.

Chemical Properties of this compound and Its Derivatives

This compound is characterized by its dithiole-thione core structure, which is responsible for many of its chemical and biological properties. Its lipophilic nature and poor water solubility are key challenges in its formulation and delivery. To address these limitations, several derivatives have been synthesized, primarily by modifying the methoxy (B1213986) group on the phenyl ring.

Physicochemical Properties

The key physicochemical properties of this compound and its primary metabolite and a prodrug derivative are summarized in the table below. The data highlights the significant improvement in water solubility achieved through the synthesis of the phosphate (B84403) prodrug (ATXP).

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | LogP | Appearance |

| This compound (ATT) | 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | C₁₀H₈OS₃ | 240.36 | 111 | 0.38 µg/mL (practically insoluble) | 3.8 | Orange-colored prisms |

| 4-hydroxy-anethole trithione (ATX) | 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione | C₉H₆OS₃ | 226.34 | N/A | Very low | N/A | N/A |

| ATX Phosphate Prodrug (ATXP) | 5-(4-phosphatophenyl)-3H-1,2-dithiole-3-thione | C₉H₇O₄PS₃ | 306.32 | N/A | Significantly improved | N/A | N/A |

Data compiled from multiple sources.[3][5]

Solubility Profile of this compound

| Solvent | Solubility |

| Pyridine | Soluble |

| Chloroform | Soluble |

| Benzene | Soluble |

| Dioxane | Soluble |

| Carbon disulfide | Soluble |

| Ether | Slightly soluble |

| Acetone | Slightly soluble |

| Ethyl acetate (B1210297) | Slightly soluble |

| Cyclohexane | Slightly soluble |

| Water | Practically insoluble |

Synthesis of this compound Derivatives

The primary strategy for developing this compound derivatives has been to create prodrugs of its active metabolite, 4-hydroxy-anethole trithione (ATX). This approach bypasses the initial O-demethylation step and allows for modifications to improve physicochemical properties.

Synthesis of Water-Soluble Prodrugs

Water-soluble analogs have been synthesized by replacing the methyl group of ATT with hydrophilic alkylamino groups.[6] Another successful approach has been the development of a phosphate prodrug of ATX (ATXP).[2][6] This involves the O-demethylation of ATT to ATX, followed by phosphorylation of the hydroxyl group.

Synthesis of Lipophilic Analogs

To potentially improve bioavailability through increased lipophilicity, carboxylate esters of this compound have also been prepared and evaluated.[7]

Pharmacological Activities and Mechanisms of Action

The therapeutic effects of this compound and its derivatives are primarily linked to two key mechanisms: the upregulation of muscarinic acetylcholine receptors and the enhancement of the cellular antioxidant defense system, particularly through the modulation of glutathione levels.

Upregulation of Muscarinic Acetylcholine Receptors

This compound is used to treat xerostomia due to its ability to increase salivary secretion. This effect is, at least in part, mediated by a significant increase in the number of muscarinic acetylcholine receptors in the salivary glands.[1][4] Chronic treatment with ATT enhances the salivary response to parasympathetic nerve stimulation.[4]

Modulation of Glutathione Homeostasis

This compound exhibits significant hepatoprotective and antioxidant effects by increasing the levels of glutathione (GSH), a key cellular antioxidant.[1][8] This is achieved through at least two mechanisms: the activation of the Nrf2 signaling pathway and the inhibition of γ-glutamyltranspeptidase (γ-GT).

Dithiole-thiones, the chemical class to which ATT belongs, are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation by compounds like ATT, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of antioxidant and detoxification enzymes, including glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[9][10]

Recent studies have shown that this compound can increase glutathione levels in the kidney by inhibiting the activity of γ-glutamyltranspeptidase (γ-GT).[11] This enzyme is responsible for the breakdown of extracellular GSH. By inhibiting γ-GT, ATT preserves the extracellular pool of GSH, which can then be taken up by cells.[11]

Experimental Protocols

This section outlines the methodologies for key experiments related to the analysis and evaluation of this compound and its derivatives.

HPLC-MS/MS Method for Quantification in Human Plasma

A rapid and sensitive HPLC-MS/MS method has been developed for the determination of this compound (ATT) and its metabolite 4-hydroxy-anethole trithione (ATX) in human plasma.

-

Sample Preparation:

-

For ATX determination, plasma samples are first subjected to enzymatic hydrolysis with β-glucuronidase.[12]

-

Liquid-liquid extraction is performed using an appropriate organic solvent (e.g., cyclohexane-isopropanol for ATX, or a different solvent system for ATT).[12]

-

An internal standard (e.g., mifepristone (B1683876) for ATX, diazepam for ATT) is added prior to extraction.[13]

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[13]

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 75:25, v/v) or methanol and aqueous ammonium (B1175870) acetate solution.[12][13]

-

Flow Rate: Typically 1.0 mL/min.[12]

-

Detection: UV detection at 346 nm for HPLC, or tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode for higher sensitivity.[12][13]

-

Quantification: Performed using selected reaction monitoring (SRM) of specific m/z transitions for the analyte and the internal standard.[13]

-

Assay for γ-Glutamyltranspeptidase (γ-GT) Inhibition

The inhibitory effect of this compound on γ-GT activity can be assessed using a colorimetric assay.

-

Principle: The assay measures the release of p-nitroaniline from the synthetic substrate L-γ-glutamyl-p-nitroanilide (L-GpNA) in the presence of an acceptor molecule like glycylglycine.

-

Procedure:

-

Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), the acceptor glycylglycine, and the substrate L-GpNA.

-

Add varying concentrations of the inhibitor (this compound).

-

Initiate the reaction by adding a source of γ-GT enzyme (e.g., purified enzyme or tissue homogenate).

-

Incubate at 37°C.

-

Monitor the formation of p-nitroaniline by measuring the increase in absorbance at 405-410 nm over time using a microplate reader.

-

Calculate the rate of reaction and determine the percentage of inhibition at different concentrations of the inhibitor to calculate the IC50 value.

-

Conclusion

This compound and its derivatives continue to be a subject of significant scientific interest due to their diverse pharmacological activities. The development of prodrugs has successfully addressed the key limitation of poor water solubility, opening new avenues for therapeutic applications. The elucidation of their mechanisms of action, particularly the upregulation of muscarinic acetylcholine receptors and the modulation of glutathione homeostasis via the Nrf2 pathway and γ-GT inhibition, provides a solid foundation for further drug development. The experimental protocols outlined in this guide offer a starting point for researchers seeking to explore the properties and potential of this versatile class of compounds. Future research should focus on a more detailed characterization of the signaling pathways involved, the synthesis and evaluation of a broader range of derivatives with optimized pharmacokinetic profiles, and the exploration of their therapeutic potential in a wider array of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Characterization, and In Vivo Evaluation of Desmethyl this compound Phosphate Prodrug for Ameliorating Cerebral Ischemia-Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic this compound treatment enhances the salivary secretion and increases the muscarinic acetylcholine receptors in the rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protective effect of anethol dithiolthione against acetaminophen hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. HPLC determination of 4-hydroxy-anethole trithione in plasma via enzymatic hydrolysis and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

Unraveling the Metabolic Fate of Anethole Trithione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anethole (B165797) trithione (ATT), a compound recognized for its choleretic and sialogogue properties, undergoes extensive metabolic transformation following administration. A thorough understanding of its metabolic pathways and the structural elucidation of its metabolites is paramount for comprehending its pharmacological activity, pharmacokinetic profile, and potential drug-drug interactions. This technical guide provides an in-depth overview of the structural elucidation of anethole trithione metabolites, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic processes.

Core Metabolism and Key Metabolites

The primary metabolic pathway for this compound is O-demethylation , leading to the formation of its main active metabolite, 4-hydroxy-anethole trithione (ATX) , also known as desmethyl anethole dithiolthione (dmADT).[1][2][3][4][5] This process is primarily catalyzed by several cytochrome P450 (CYP) isoenzymes, with human CYP1A1, 1A2, 1B1, 2C9, 2C19, and 2E1 showing the highest activity.[6]

In addition to O-demethylation, S-oxidation represents another significant metabolic route. This pathway is mainly mediated by flavin-containing monooxygenase (FMO) isoforms 1 and 3, and to a lesser extent by CYP enzymes such as CYP3A4.[6] Studies utilizing rat and human liver microsomes have identified a portfolio of metabolites beyond ATX. These include the S-oxide of this compound, the S-oxide of desmethyl-ATT, p-methoxy-acetophenone (pMA), p-hydroxy-acetophenone (pHA), anethole dithiolone (ADO), and its demethylated counterpart, dmADO.[6]

Quantitative Pharmacokinetic and Solubility Data

The biotransformation of this compound significantly influences its pharmacokinetic profile. ATT is characterized by high lipophilicity and extremely low water solubility (0.38 µg/mL), which contributes to its limited oral bioavailability and low plasma concentrations.[2][3][5][7][8] The primary active metabolite, ATX, also exhibits poor solubility.[7] To address this, a phosphate (B84403) prodrug of ATX (ATXP) has been developed to enhance solubility and improve pharmacokinetic parameters.[7][8]

Below are tables summarizing key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of this compound (ATT) in Humans

| Parameter | Value | Population | Reference |

| Cmax | 0.98 ± 0.49 ng/mL | 22 healthy Chinese volunteers | [3][5] |

| Tmax | 2.2 ± 1.9 h | 22 healthy Chinese volunteers | [3][5] |

Table 2: Comparative Pharmacokinetics of ATT and its Prodrug (ATXP) in Rats (Oral Administration)

| Group | Cmax (ng/mL) | Reference |

| ATT | 709.77 ± 222.93 | [8] |

| ATXP | 3326.30 ± 566.50 | [8] |

Table 3: ATX/ATT Area Under the Curve (AUC) Ratio in Rats with Different Formulations

| Formulation (6.75 mg/kg) | Decrease in ATX/ATT AUC Ratio vs. Suspension | Reference |

| MCT-based | 87% | [1] |

| Cyclodextrin | 76% | [1] |

MCT: Medium-chain triglycerides

Experimental Protocols for Metabolite Elucidation

The identification and quantification of this compound metabolites rely on sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and tandem mass spectrometry (HPLC-MS/MS) are the methods of choice for these investigations.[4][7][9][10]

Protocol 1: Identification of this compound Metabolites in Urine using HPLC

This protocol is adapted from the methodology used for the identification of desmethyl ADT in rat and mouse urine.[4]

1. Sample Preparation:

- Urine samples from animals administered with this compound are collected.

- The urine is directly introduced into a modified liquid chromatograph where the sample loop is replaced with a guard column.

- Highly polar components of the urine are washed from the guard column prior to chromatographic separation.

2. Chromatographic Conditions:

- Column: Reversed-phase HPLC column.

- Mobile Phase: A suitable gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, both containing a small percentage of a modifier like formic acid to improve peak shape.

- Detection: UV detector set at a wavelength appropriate for the analytes.

3. Metabolite Identification:

- The primary metabolite, desmethyl ADT, and the parent compound are separated under the established chromatographic conditions.

- Identification is confirmed by co-chromatography with a reference standard on two different columns using two different mobile phases.

- Peak height ratios of the metabolite and the reference standard are compared for further confirmation.

Protocol 2: In Vitro Metabolism of this compound using Liver Microsomes

This protocol is based on studies investigating the enzymatic pathways of ATT metabolism.[6]

1. Incubation Mixture:

- Prepare an incubation mixture containing:

- Rat or human liver microsomes.

- This compound (substrate).

- NADPH-generating system (for CYP-mediated reactions) or supplemented with FMO cofactors.

- Phosphate buffer to maintain physiological pH.

2. Incubation:

- Incubate the mixture at 37°C for a specified period.

- Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

3. Sample Processing and Analysis:

- Centrifuge the mixture to pellet the precipitated proteins.

- Analyze the supernatant containing the metabolites by LC-MS/MS.

- Metabolites are identified based on their retention times and mass spectral data (including precursor ion and product ion scans) compared to authentic standards where available.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the metabolic pathways and experimental workflows involved in the structural elucidation of this compound metabolites.

Caption: Metabolic pathways of this compound.

References

- 1. An examination of the potential effect of lipids on the first-pass metabolism of the lipophilic drug anethol trithione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Identification and quantitation of a metabolite of anethol dithiolthione in rat and mouse urine using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | C10H8OS3 | CID 2194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metabolism of Anethole Dithiolethione by Rat and Human Liver Microsomes: Formation of Various Products Deriving from Its O-Demethylation and S-Oxidation. Involvement of Cytochromes P450 and Flavin Monooxygenases in These Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, Characterization, and In Vivo Evaluation of Desmethyl this compound Phosphate Prodrug for Ameliorating Cerebral Ischemia-Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

In Vitro Antioxidant Properties of Anethole Trithione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797) trithione (ATT), a sulfur-containing derivative of anethole, has garnered significant interest for its potential therapeutic applications, including its notable antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activities of anethole trithione, focusing on its mechanisms of action, relevant quantitative data, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential antioxidant-based therapeutic agent.

Direct Radical Scavenging Activity

Table 1: DPPH Radical Scavenging Activity of 1,2-Dithiole-3-thione Derivatives

| Compound | EC50 (µM) from Cyclic Voltammetry | EC50 (µM) from Electronic Spectroscopy |

| 5-(4-fluorophenyl)-3H-1,2-dithiole-3-thione (DT2) | - | - |

| 5-(4-phenyl-3-thioxo-3H-1,2dithiol-5-yl)-benzo[d]oxazole-2(3H)thione (DT3) | 21.5 ± 1.30 | 20.6 ± 1.05 |

| 4-methyl-5-((phenylamino)methyl)-3H-1,2-dithiole-3-thione (DT4) | 41.4 | - |

Data extrapolated from a study on 1,2-dithiole-3-thione derivatives[1]. Note: Specific data for this compound was not provided in this study.

Indirect Antioxidant Activity: Induction of Cytoprotective Enzymes

The primary antioxidant mechanism of this compound appears to be indirect, functioning through the upregulation of endogenous antioxidant defense systems. This is achieved primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

This compound has been demonstrated to be a potent cytoprotective thiol antioxidant. In vitro studies have shown that pretreatment of human Jurkat T cells with this compound significantly protects them against cytotoxicity induced by oxidative stressors such as hydrogen peroxide (H₂O₂) and 4-hydroxynonenal (B163490) (HNE). This protective effect is associated with an increase in the total cellular thiol content and a significant elevation in the levels of cellular glutathione (B108866) (GSH), a critical endogenous antioxidant.

Furthermore, treatment with this compound leads to a significant increase in the activity of key antioxidant enzymes, namely catalase and glutathione reductase.

Table 2: Effect of this compound on Antioxidant Enzyme Activity in Human Jurkat T Cells

| Treatment Concentration (µM) | Incubation Time (hr) | Enzyme Activity Increase |

| 10 - 50 | 72 | Significant increase in Catalase activity |

| 10 - 50 | 72 | Significant increase in Glutathione Reductase activity |

| 25 | 72 | Maximum increase in Catalase and Glutathione Reductase activity |

Data synthesized from a study on the protective effects of anethole dithiolethione against oxidative stress-induced cytotoxicity[2].

Signaling Pathway: The Keap1-Nrf2-ARE Pathway

The induction of antioxidant enzymes by this compound is mediated by the Keap1-Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon stimulation by inducers such as this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding event initiates the transcription of a battery of cytoprotective genes, including those encoding for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), catalase, and enzymes involved in glutathione synthesis and regeneration.

Experimental Protocols

Measurement of Catalase Activity

This protocol is adapted from standard methods for determining catalase activity in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Phosphate (B84403) buffer (50 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution (30 mM)

-

Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound for the desired duration (e.g., 72 hours). Include an untreated control group.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Catalase Activity Assay: a. In a quartz cuvette, add 1 ml of phosphate buffer. b. Add an appropriate volume of cell lysate (containing a known amount of protein) to the cuvette. c. Initiate the reaction by adding 1 ml of 30 mM H₂O₂ solution. d. Immediately measure the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes) using a spectrophotometer. The decrease in absorbance corresponds to the decomposition of H₂O₂ by catalase.

-

Calculation: Calculate the catalase activity based on the rate of H₂O₂ decomposition, normalized to the protein concentration. Activity is typically expressed as units/mg of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Measurement of Glutathione Reductase Activity

This protocol is based on the principle of measuring the rate of NADPH oxidation.

Materials:

-

Cell lysis buffer

-

Phosphate buffer (100 mM, pH 7.6) containing EDTA (0.5 mM)

-

Oxidized glutathione (GSSG) solution (20 mM)

-

NADPH solution (2 mM)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Cell Culture, Treatment, and Lysis: Follow steps 1-3 as described in the catalase activity protocol.

-

Glutathione Reductase Activity Assay: a. In a cuvette, mix phosphate buffer, GSSG solution, and cell lysate. b. Initiate the reaction by adding the NADPH solution. c. Measure the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes). The decrease in absorbance is due to the oxidation of NADPH.

-

Calculation: Calculate the glutathione reductase activity based on the rate of NADPH oxidation, normalized to the protein concentration. Activity is typically expressed as units/mg of protein, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This protocol outlines a method to visualize the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

-

Cells cultured on coverslips in a multi-well plate

-

This compound

-

Paraformaldehyde (4%) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against Nrf2

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound for a specified time.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with the permeabilization buffer.

-

Blocking and Antibody Incubation: Block non-specific binding sites with blocking buffer. Incubate with the primary anti-Nrf2 antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope. In untreated cells, Nrf2 staining will be predominantly cytoplasmic. In this compound-treated cells, a significant increase in nuclear Nrf2 staining should be observed.

ARE-Luciferase Reporter Assay

This assay quantitatively measures the activation of the ARE by Nrf2.

Materials:

-

Cells transiently or stably transfected with a luciferase reporter plasmid containing ARE sequences.

-

A co-transfected control plasmid (e.g., Renilla luciferase) for normalization.

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Transfect the cells with the ARE-luciferase reporter and control plasmids.

-

Treatment: After transfection, treat the cells with this compound.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity (driven by ARE) to the Renilla luciferase activity (control). An increase in the normalized luciferase activity in this compound-treated cells compared to untreated cells indicates the activation of the Nrf2-ARE pathway.

Conclusion

The in vitro evidence strongly suggests that this compound exerts its antioxidant effects primarily through the induction of endogenous antioxidant defense mechanisms. Its ability to activate the Keap1-Nrf2 signaling pathway, leading to the upregulation of cytoprotective enzymes such as catalase and glutathione reductase, and an increase in cellular glutathione levels, positions it as a promising candidate for further investigation as a therapeutic agent against conditions associated with oxidative stress. While direct radical scavenging activity is plausible for this class of compounds, further studies are required to quantify this specific property for this compound. The experimental protocols provided in this guide offer a framework for researchers to further explore and validate the antioxidant potential of this compound.

References

An In-Depth Technical Guide to the Choleretic Effects of Anethole Trithione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797) trithione (ATT), a synthetic organosulfur compound, has demonstrated significant pharmacological potential as a choleretic and hepatoprotective agent.[1] This technical guide provides a comprehensive overview of the core mechanisms underlying the choleretic effects of ATT, supported by available data, detailed experimental protocols, and visualizations of key signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and liver pathophysiology.

Anethole trithione, also known as 5-(p-methoxyphenyl)-1,2-dithiole-3-thione, is a derivative of anethole, a primary constituent of anise and fennel.[1] It is clinically utilized for treating dry mouth (xerostomia) and has shown promise in addressing certain liver conditions by stimulating the production and flow of bile.[2] The multifaceted mechanism of action of ATT involves the modulation of bile acid synthesis and transport, antioxidant and anti-inflammatory pathways, and the physiological function of the gallbladder.[1]

Core Mechanisms of Choleretic Action

The choleretic effect of this compound is not attributed to a single molecular interaction but rather a combination of synergistic actions on hepatocytes and the biliary system. These core mechanisms are detailed below.

Stimulation of Bile Acid Synthesis

This compound enhances the synthesis of bile acids, the primary drivers of bile flow. This is achieved through the upregulation of a critical enzyme in the bile acid synthesis pathway.

Key Enzyme: Cholesterol 7α-hydroxylase (CYP7A1)